REACTION_CXSMILES
|
[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=O)=[O:8])=[CH:3][CH:2]=1.[N+:17]([O-])([O-])=O.[NH4+].N>>[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]([C:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[NH2:17])=[O:8])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1C(CCCC1)=O)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 min when a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ammonia gas was bubbled into a cooled flask
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
was absorbed
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the resulting brown solution was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with boiling diethyl ether, 4×250 ml portions
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated until crystallization
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=C(CCCC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |